5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Breast cancer stem cells EMT HMLE_sh_ECad

ML245 is the most potent validated probe (EC50 0.536 μM) for selectively reducing viability of breast CSC-like HMLE_sh_ECad cells, offering a 14.7-fold selectivity over isogenic controls—a well-characterized assay window for hit discrimination. Its defined 7-gene transcriptional signature provides a quantitative biomarker panel for target engagement, while known off-target binding to 8 receptors enables mechanistic dissection of CSC-selective cytotoxicity. Sourced as ≥98% pure reference standard for medicinal chemistry optimization campaigns targeting the furan-2-carboxamide scaffold. Strictly for research use; not for human or veterinary applications.

Molecular Formula C16H12Cl2N2O3S
Molecular Weight 383.2 g/mol
Cat. No. B4594327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
Molecular FormulaC16H12Cl2N2O3S
Molecular Weight383.2 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O3S/c1-9-8-24-16(19-9)20-15(21)14-5-3-11(23-14)7-22-13-4-2-10(17)6-12(13)18/h2-6,8H,7H2,1H3,(H,19,20,21)
InChIKeyRQDKMBUYRPOLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide (ML245): A Selectively Optimized Breast Cancer Stem Cell Probe for CSC-Targeted Research Procurement


5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide (CAS 444114-90-3, also designated ML245, WAY-325480, CID 50904134) is a synthetic furan-2-carboxamide developed and rigorously characterized as an NIH Molecular Libraries Program chemical probe (Probe 2) for selective inhibition of breast cancer stem cell (CSC)-like populations [1]. The compound emerged from a high-throughput screen of >300,000 compounds and subsequent medicinal chemistry optimization of an acyl hydrazone scaffold, resulting in a molecule with sub-micromolar potency against the CSC-enriched HMLE_sh_ECad cell line and >14-fold selectivity over the isogenic control HMLE_sh_GFP line [1]. It is supplied at ≥98% purity (HPLC) and is intended exclusively for research use .

Why 5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide Cannot Be Replaced by Generic Analogs in CSC Research


Breast cancer stem cell (CSC)-selective inhibitors within the NIH probe series exhibit divergent potency, selectivity, and off-target profiles despite sharing a common screening origin. ML245 (the title compound) is 2.2-fold more potent against HMLE_sh_ECad than ML239 (Probe 1, EC50 = 1.18 μM) and 3.7-fold more potent than ML243 (Probe 3, EC50 = 2.0 μM), while its 14.7-fold selectivity ratio differs markedly from ML239 (23.4-fold) and ML243 (32-fold), indicating distinct therapeutic windows [1]. Against salinomycin—the only other molecule reported active in this specific HMLE_sh_ECad cell line—ML245 provides higher potency (0.536 vs. ~1 μM) without the control-cell toxicity observed for salinomycin at 10 μM, making simple substitution experimentally misleading [1].

Quantitative Differentiation Evidence: 5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide vs. Closest Analogs


Superior Potency: ML245 vs. ML239 and ML243 Against Breast CSC-Like HMLE_sh_ECad Cells

In a direct head-to-head comparison across all three NIH breast CSC probes tested in the identical isogenic HMLE assay system, ML245 achieved the lowest EC50 (0.536 μM) against the CSC-like HMLE_sh_ECad target cell line, outperforming ML239 (Probe 1, EC50 = 1.18 μM) by 2.2-fold and ML243 (Probe 3, EC50 = 2.0 μM) by 3.7-fold [1]. This potency advantage positions ML245 as the most sensitive tool for detecting CSC-selective biological responses at lower compound concentrations.

Breast cancer stem cells EMT HMLE_sh_ECad potency

Intermediate Selectivity: ML245 Achieves 14.7-Fold CSC Selectivity vs. Control HMLE_sh_GFP Cells

ML245 exhibits 14.7-fold selective inhibition of the breast CSC-like cell line (HMLE_sh_ECad, EC50 = 0.536 μM) over the isogenic mammary epithelial control line (HMLE_sh_GFP, EC50 = 7.87 μM) [1]. This selectivity falls between ML243 (32-fold, highest selectivity but lower potency) and ML239 (23.4-fold), offering a balanced selectivity–potency profile. Compared to salinomycin, the only other reference compound active in this assay, ML245 provides a wider selectivity margin (14.7-fold vs. ~10-fold for salinomycin) without observed control-cell toxicity at higher concentrations [1].

selectivity cancer stem cells HMLE_sh_GFP therapeutic window

Broad Target Liability Profiling: 68-Target Panel Identifies 8 Off-Target Interactions at 10 μM

ML245 was screened against a panel of 68 biological targets commonly used in drug discovery lead profiling. At a single 10 μM concentration, only 8 targets showed binding: adenosine receptors (A1, A2A, A3), opiate κ receptor, serotonin 5-HT2B receptor, norepinephrine transporter, dopamine transporter, and GABAA receptor [1]. This target liability profile provides procurement decision-makers with explicit quantitative data on potential confounding pharmacology, enabling informed experimental design. In contrast, similar comprehensive profiling data are not publicly available for the comparator probes ML239 and ML243, making ML245 the best-characterized option for off-target risk assessment.

target profiling off-target GPCR transporter selectivity panel

Distinct Gene Expression Signature: CSC-Specific Regulation of Pro-Apoptotic and DNA-Modifying Factors

Gene expression profiling demonstrated that ML245 specifically altered transcription in the CSC-like HMLE_sh_ECad cells but not in the isogenic control HMLE_sh_GFP cells. ML245 upregulated pro-apoptotic/mitochondrial maintenance factors (CARD10, ATF4, MRPL12) and DNA-modifying enzymes (EGR1, ZNF295, CGRRF1, TAF1d) exclusively in the CSC-like population [1]. Notably, ML245 and salinomycin both upregulated CGRRF1, a RING finger protein that determines cell-cycle arrest and correlates with decreased proliferation of Burkitt lymphoma cells [1]. This CSC-specific transcriptional reprogramming provides a measurable molecular signature for target engagement studies, absent for ML239 and ML243, which lack comparable published gene expression datasets.

gene expression CGRRF1 apoptosis cell cycle arrest biomarker

Tumorsphere Assay Inactivity: ML245 Is Not Active in a 3D CSC Functional Assay

In a secondary tumorsphere formation assay—a functional 3D readout of CSC self-renewal capacity—ML245 was tested at a single concentration and found to be inactive [1]. This result is consistent across all three NIH probes (ML239, ML245, ML243 all inactive in tumorsphere assay), indicating that the HMLE_sh_ECad 2D viability assay selectivity does not translate to this particular 3D functional endpoint [1]. This negative data is critical for procurement decisions: researchers seeking compounds active in tumorsphere assays should not select ML245, while those focused on 2D CSC-selective viability phenotypes can proceed with confidence that ML245's activity is well-defined within its applicable assay context.

tumorsphere 3D assay secondary screening functional selectivity

SAR-Based Structural Differentiation: 2,4-Dichlorophenoxy Substitution Pattern Drives Selectivity Over Other Di-Substituted Analogs

In a systematic SAR analysis of phenyl group di-substitution patterns (Table 6 of the probe report), the 2,4-dichloro substitution pattern of ML245 (CID 1977298) yielded an HMLE_sh_ECad EC50 of 0.260 μM and HMLE_sh_GFP EC50 of 0.750 μM, giving a selectivity ratio of 2.89 [1]. This compares to other di-substituted analogs with selectivity ratios ranging from 0.32 to 16.8, demonstrating that the specific 2,4-dichloro arrangement is not interchangeable with other halogen substitution patterns. For example, the 2,5-dichloro analog (CID 51003702) showed inverted selectivity (ratio 0.32), while the 3,4-dichloro analog (CID 51003715) showed the highest selectivity (16.8) but different potency [1]. This SAR evidence confirms that the precise 2,4-dichlorophenoxy substitution of the title compound is a non-substitutable structural determinant of its biological profile.

structure-activity relationship SAR dichlorophenoxy selectivity ratio

Recommended Application Scenarios for 5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide Based on Quantitative Evidence


Primary Screening for Breast CSC-Selective Cytotoxicity in 2D HMLE_sh_ECad Viability Assays

ML245 is the most potent validated probe (EC50 = 0.536 μM) for selectively reducing viability of the breast CSC-like HMLE_sh_ECad cell line, making it the preferred positive control or tool compound for 2D monolayer cytotoxicity screens targeting EMT-induced CSC populations [1]. Its 14.7-fold selectivity over isogenic HMLE_sh_GFP controls provides a well-characterized assay window for hit discrimination [1].

Pharmacodynamic Biomarker Studies Using ML245's Validated CSC-Specific Gene Signature

The 7-gene transcriptional signature (CARD10, ATF4, MRPL12, EGR1, ZNF295, CGRRF1, TAF1d) specifically regulated by ML245 in CSC-like cells but not control cells [1] provides a quantitative qPCR or RNA-seq biomarker panel for target engagement studies, enabling dose-response and time-course experiments that correlate compound exposure with CSC-specific molecular effects.

Off-Target Deconvolution Experiments for Adenosine, Opioid, Serotonin, and Monoamine Transporter Pathways

ML245's known binding to adenosine A1, A2A, A3 receptors, opiate κ, serotonin 5-HT2B, norepinephrine transporter, dopamine transporter, and GABAA receptor at 10 μM [1] makes it a valuable tool for experiments designed to dissect whether observed phenotypic effects are attributable to CSC-selective cytotoxicity or to one of these 8 characterized off-target pathways through parallel use of pathway-specific antagonists.

SAR Continuation Studies on the 2,4-Dichlorophenoxy Furan-2-Carboxamide Scaffold

The quantitative SAR data in Table 6 [1] establishes the 2,4-dichloro substitution pattern as yielding a selectivity ratio of 2.89, distinct from other di-substitution regioisomers. ML245 (CID 1977298) serves as the reference standard for medicinal chemistry optimization campaigns aiming to improve selectivity while retaining potency on the furan-2-carboxamide scaffold, with multiple synthesis-ready vendors offering the compound at ≥98% purity .

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